molecular formula C8H14N2O B8641653 6-Methyl-5-propyl-4,5-dihydropyridazin-3(2H)-one

6-Methyl-5-propyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B8641653
M. Wt: 154.21 g/mol
InChI Key: VKYXBPYRCYPFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-propyl-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-methyl-4-propyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C8H14N2O/c1-3-4-7-5-8(11)10-9-6(7)2/h7H,3-5H2,1-2H3,(H,10,11)

InChI Key

VKYXBPYRCYPFMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)NN=C1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-acetyl-hexanoic acid (18.8 g, 119 mmol) in EtOH (150 ml) is added NH2NH2—H2O (6.94 ml, 143 mmol) and the mixture is refluxed (oil bath 85° C.) for 4 hours. solvent is removed in vacuo and to the residue is added water (100 ml) and EtOAc (100 ml). The layers are separated and the aqueous layer is extracted with EtOAc (3×100 ml). The combined extracts are washed with brine (150 ml), dried (Na2SO4) and evaporated. The resulting light yellow oil is used without further purification in the next step.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NH2NH2—H2O (6.94 ml, 143 mmol) is added to a solution of 3-acetyl-hexanoic acid (18.8 g, 119 mmol) in EtOH (150 ml), and the mixture is refluxed (oil bath 85° C.) for 4 hours. The solvent is removed in vacuo and water (100 ml) and EtOAc (100 ml) are added to the residue. The layers are separated and the aqueous layer is extracted with EtOAc (3×100ml). The combined extracts are washed with brine (150 ml), dried (Na2SO4) and evaporated. 6-methyl-5propyl-4,5-dihydropyridazin-3-one is obtained as a light yellow oil, and is used in the next step.
Quantity
6.94 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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